![molecular formula C17H13NO5 B5554641 methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5554641.png)
methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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Description
Synthesis Analysis
The synthesis of isoindoles, including compounds similar to "methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate," involves efficient and economical methods starting from 3-aryl-isoindoline-1-ones. The process utilizes the ambivalent reactivity of the cyclic carbonamide group, with steps including regiospecific O-methylation, NH-deprotonation, N-methylation, and chemoselective CH-deprotonation. The stabilization of these compounds by an aryl group in the 3-position is crucial for their isolation (Clemens & Kreher, 1993).
Molecular Structure Analysis
Research on structurally related compounds reveals that the molecular structure of such isoindoles is characterized by specific arrangements and electronic configurations. These structures often involve complex formations with significant implications for their chemical behavior and interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Isoindoles undergo various chemical reactions that highlight their reactivity and potential for further modifications. For instance, 1,3-dipolar cycloaddition reactions, which involve isoindoles, demonstrate their versatility in forming structurally diverse compounds with different configurations and functional groups (Kutsuma et al., 1972).
Physical Properties Analysis
The physical properties of isoindoles and their derivatives, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and substituents present in the compound (Yang, 2007).
Chemical Properties Analysis
The chemical properties of "methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate" and related compounds are characterized by their reactivity towards various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations. These properties are critical for their application in synthetic chemistry and the development of new materials and pharmaceuticals (Botta et al., 1994).
Scientific Research Applications
Inhibition of Tubulin Polymerization
Research has shown that derivatives similar to methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate exhibit potent cytostatic activities by inhibiting tubulin polymerization, a critical process in cell division. Methoxy-substituted derivatives, in particular, have demonstrated efficacy in disrupting microtubule assembly, akin to the action of colchicine, leading to the degradation of the cytoskeleton in cancer cells (Gastpar et al., 1998). This mode of action underscores the potential of such compounds in cancer therapy.
Synthesis and Structural Studies
Efforts in the synthesis of related compounds have led to the development of efficient methodologies for preparing key intermediates for pharmaceuticals. For instance, a practical procedure for the large-scale preparation of a closely related compound, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, highlights the importance of these compounds in the synthesis of complex molecules (Furutani et al., 2002).
Antiproliferative Activities
Further studies have expanded on the antiproliferative properties of methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate derivatives against various cancer cell lines. This includes identifying compounds with promising antiproliferative activity towards human cancer cells, suggesting their potential as leads in the development of new cancer therapies (Minegishi et al., 2015).
Pharmacological Applications
The exploration of novel triazolinone derivatives, incorporating the pharmacophore of cyclic imide, has led to the discovery of compounds with significant herbicidal activities. This demonstrates the versatility of methyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate and its derivatives in various fields beyond oncology, including agriculture (Luo et al., 2008).
properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17(21)23-2)9-12(11)16(18)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLIKAITLGMCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate |
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